molecular formula C10H20N2O4 B8154492 tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate

tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B8154492
M. Wt: 232.28 g/mol
InChI Key: LJLBFXGTLZNWOT-UHFFFAOYSA-N
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Description

tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate is a chemical compound with the molecular formula C8H17NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has properties that make it valuable in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out under controlled conditions, often involving the use of dichloromethane as a solvent and sodium bicarbonate as a base . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of tert-butyl groups.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is often purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in the formation of stable intermediates, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)carbamate is unique due to its specific functional groups, which provide distinct reactivity and applications. The presence of both hydroxyethyl and methylamino groups allows for versatile chemical transformations and makes it valuable in various synthetic processes.

Properties

IUPAC Name

tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7-8(14)12(4)5-6-13/h13H,5-7H2,1-4H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLBFXGTLZNWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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